1-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol
CAS No.: 1448074-03-0
Cat. No.: VC4285585
Molecular Formula: C13H19ClN2O3S2
Molecular Weight: 350.88
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1448074-03-0 |
|---|---|
| Molecular Formula | C13H19ClN2O3S2 |
| Molecular Weight | 350.88 |
| IUPAC Name | 1-[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-4-yl]pyrrolidin-3-ol |
| Standard InChI | InChI=1S/C13H19ClN2O3S2/c14-12-1-2-13(20-12)21(18,19)16-7-3-10(4-8-16)15-6-5-11(17)9-15/h1-2,10-11,17H,3-9H2 |
| Standard InChI Key | MCVHTQWPHLKLSF-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1N2CCC(C2)O)S(=O)(=O)C3=CC=C(S3)Cl |
Introduction
The compound 1-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol is a complex organic molecule that combines elements of thiophene, piperidine, and pyrrolidine rings. This compound is not directly referenced in the provided search results, but its components and similar structures can offer insights into its potential properties and synthesis.
Synthesis Considerations
While specific synthesis details for 1-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol are not available, similar compounds often involve multi-step reactions including sulfonylation and ring formation. For example, compounds like 1-((5-Chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxylic acid (CAS: 384847-76-1) can serve as precursors or intermediates in the synthesis of related molecules .
Data and Research Findings
| Compound | Molecular Formula | Molecular Weight (g/mol) | Potential Biological Activity |
|---|---|---|---|
| 1-(5-Chlorothiophen-2-yl)sulfonyl-4-(pyrazol-1-ylmethyl)piperidine | C13H16ClN3O2S2 | 345.9 | Unknown |
| 1-((5-Chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxylic acid | C10H12ClNO4S2 | 309.79 | Potential precursor for synthesis |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume